molecular formula C20H20ClN B14470085 4-Pyren-1-ylbutan-1-amine;hydrochloride CAS No. 71942-37-5

4-Pyren-1-ylbutan-1-amine;hydrochloride

Cat. No.: B14470085
CAS No.: 71942-37-5
M. Wt: 309.8 g/mol
InChI Key: ACHWTJVYVUOQCH-UHFFFAOYSA-N
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Description

4-Pyren-1-ylbutan-1-amine;hydrochloride ( 71942-37-5) is a pyrene-based derivative in which the fluorophore is linked via a four-carbon aliphatic chain to a primary amine group, supplied as its stable hydrochloride salt. The hydrochloride salt form significantly enhances the compound's solubility in polar solvents, including aqueous media, which is critical for applications in biological systems . The pyrene core is a polycyclic aromatic hydrocarbon (PAH) known for its intense fluorescence, high quantum yield, and long fluorescence lifetime, on the order of hundreds of nanoseconds . A hallmark of pyrene's photophysics is its ability to form "excimers" (excited-state dimers) when an excited pyrene molecule interacts with a ground-state molecule, resulting in a distinct, broad, and red-shifted emission band . The fluorescence emission spectrum of pyrene is highly sensitive to the local microenvironment's polarity, a phenomenon known as the Ham effect, allowing this compound to act as a molecular probe for investigating complex systems . The primary amine group serves as a versatile chemical handle, enabling further conjugation to biomolecules, polymers, or other chromophores through standard amide bond formation or other coupling reactions . This combination of properties makes it a valuable tool in interdisciplinary research. In Materials Science and Organic Electronics , it is explored as a building block for organic light-emitting diodes (OLEDs) and semiconductors, where the pyrene core acts as a blue-light-emitting chromophore and its planar structure promotes π-π stacking for enhanced charge mobility . In Chemical Sensing , the compound can be engineered for the selective detection of metal ions and other analytes, where binding events trigger measurable changes in its fluorescence signature . In Biological and Biomedical Research , it is used as a fluorescent label for studying biomolecules like DNA, RNA, and proteins, as well as for investigating cellular processes and membrane fluidity via time-resolved fluorescence and imaging . Furthermore, in Nanotechnology , the pyrene moiety can adsorb onto carbon-based nanomaterials like graphene via π-π stacking, while the amine-functionalized chain acts as a stabilizer to disperse hydrophobic nanomaterials in aqueous solutions for applications in coatings and composites . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71942-37-5

Molecular Formula

C20H20ClN

Molecular Weight

309.8 g/mol

IUPAC Name

4-pyren-1-ylbutan-1-amine;hydrochloride

InChI

InChI=1S/C20H19N.ClH/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16;/h3,5-12H,1-2,4,13,21H2;1H

InChI Key

ACHWTJVYVUOQCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN.Cl

Origin of Product

United States

Synthetic Methodologies for 4 Pyren 1 Ylbutan 1 Amine;hydrochloride and Analogous Pyrene Amine Structures

Alkylation Strategies for Pyrene-Amine Conjugation

Alkylation strategies are fundamental to forging the carbon-carbon bond that connects the pyrene (B120774) moiety to the butylamine (B146782) side chain. These methods typically involve the reaction of a pyrene-based nucleophile with an electrophilic alkyl chain or vice versa.

Nucleophilic Substitution Approaches with Halogenated Intermediates

A primary route to assembling the 4-pyren-1-ylbutan-1-amine structure involves the nucleophilic substitution of a halogenated pyrene derivative. This can be conceptualized as a two-step process: the synthesis of a suitable halogenated pyrene precursor followed by its reaction with an appropriate nitrogen-containing nucleophile.

A key intermediate in this approach is 1-(4-bromobutyl)pyrene. The synthesis of this compound can be achieved by treating 1-pyrenebutanol (B1224789) with a brominating agent like phosphorus tribromide (PBr₃) in an anhydrous solvent such as dichloromethane.

ReactantReagentProductYield
1-PyrenebutanolPBr₃ in CH₂Cl₂1-(4-Bromobutyl)pyrene67.5%
Data from a study on the synthesis of a pyrene derivative for click chemistry. rsc.org

Once the halogenated intermediate, 1-(4-bromobutyl)pyrene, is obtained, it can then undergo nucleophilic substitution with an amine source. Direct amination with ammonia (B1221849) can be challenging due to the potential for over-alkylation, leading to secondary and tertiary amines. Therefore, protected forms of ammonia, such as the phthalimide (B116566) anion used in the Gabriel synthesis (discussed in section 2.3.1), are often preferred.

Grignard Reagent-Mediated Chain Elongation Techniques

Grignard reagents offer a powerful method for carbon-carbon bond formation. In the context of synthesizing pyrene-butylamine structures, a pyrene-based Grignard reagent can be reacted with an electrophile containing the four-carbon chain. The synthesis of 1-pyrenemagnesium bromide from 1-bromopyrene (B33193) is a well-established procedure. aip.orgurfu.ruaip.org

A plausible, though not explicitly documented, synthetic route could involve the reaction of 1-pyrenemagnesium bromide with a suitable four-carbon electrophile, such as 4-halobutyronitrile. The nitrile group is relatively unreactive towards Grignard reagents under controlled conditions compared to other carbonyl compounds.

Proposed Reaction Scheme:

Grignard Reaction: 1-Pyrenemagnesium bromide reacts with 4-chlorobutyronitrile. The pyrene nucleophile would attack the carbon bearing the halogen, displacing the chloride and forming 4-pyren-1-ylbutyronitrile.

Nitrile Reduction: The resulting nitrile can then be reduced to the primary amine, 4-pyren-1-ylbutan-1-amine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Starting MaterialReagent 1IntermediateReagent 2Final Product
1-BromopyreneMg, THF1-Pyrenemagnesium bromide4-Chlorobutyronitrile4-Pyren-1-ylbutyronitrile
4-Pyren-1-ylbutyronitrileLiAlH₄--4-Pyren-1-ylbutan-1-amine
This table represents a proposed synthetic pathway based on established Grignard and reduction reactions.

Reductive Amination Pathways

Reductive amination provides a direct and efficient method for the synthesis of amines from carbonyl compounds. This pathway is particularly useful for producing primary, secondary, and tertiary amines with a high degree of control.

Ketone Synthesis and Catalytic Reduction Procedures

A documented synthesis of 4-Pyren-1-ylbutan-1-amine;hydrochloride utilizes a reductive amination approach starting from a ketone intermediate.

The synthesis begins with the Friedel-Crafts acylation of pyrene with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction yields 4-(pyren-1-yl)-4-oxobutanoic acid, which can be subsequently converted to the target ketone.

The pivotal step is the reductive amination of the intermediate ketone, 4-pyren-1-ylbutan-2-one. This is achieved in a one-pot reaction using an ammonia source, such as ammonium (B1175870) acetate (B1210297) (NH₄OAc), and a reducing agent. A mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN) is often employed because it preferentially reduces the iminium ion formed in situ over the starting ketone.

IntermediateReagentsProductConversion
4-Pyren-1-ylbutan-2-oneNH₄OAc, NaBH₃CN in Methanol4-Pyren-1-ylbutan-1-amine85%
Reaction conditions: 25°C for 6 hours.

The resulting free base, 4-pyren-1-ylbutan-1-amine, is then treated with hydrochloric acid (HCl) gas in a suitable solvent like diethyl ether to precipitate the final hydrochloride salt.

Amine Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the highly reactive amine group to prevent unwanted side reactions. A variety of protecting groups are available, and their selection depends on the specific reaction conditions to be employed in subsequent steps.

Gabriel Synthesis for Primary Amine Protection

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides. wikipedia.orgmasterorganicchemistry.comlibretexts.org This method utilizes the phthalimide anion as a surrogate for the ammonia anion (NH₂⁻), thereby preventing the over-alkylation that can occur with direct amination.

This strategy can be effectively applied to the synthesis of 4-pyren-1-ylbutan-1-amine. The synthesis would proceed via the following steps:

Alkylation: The synthesis starts with the reaction of potassium phthalimide with 1-(4-bromobutyl)pyrene. The phthalimide anion acts as a nucleophile, displacing the bromide to form N-(4-pyren-1-ylbutyl)phthalimide. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

Deprotection: The protected amine is then deprotected to release the desired primary amine. A common method for cleaving the phthalimide group is hydrazinolysis, which involves heating the N-alkylphthalimide with hydrazine (B178648) (N₂H₄). This results in the formation of the free primary amine and a stable phthalhydrazide (B32825) byproduct, which can be removed by filtration.

Reactant 1Reactant 2SolventProduct
Potassium Phthalimide1-(4-Bromobutyl)pyreneDMFN-(4-Pyren-1-ylbutyl)phthalimide
This table outlines a plausible application of the Gabriel synthesis for the target molecule.

This method provides a clean and high-yielding route to the primary amine, which can then be converted to its hydrochloride salt if desired.

Advanced Synthetic Routes and Functional Group Interconversions

The synthesis of this compound and its analogs often involves multi-step processes that leverage advanced synthetic methodologies and strategic functional group interconversions. These approaches are designed to construct the target molecule with high purity and yield, allowing for the introduction of various functionalities on the pyrene core or the amine side chain.

One established route to this compound begins with the Friedel–Crafts acylation of pyrene with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction yields 4-pyren-1-ylbutan-2-one as a key intermediate. The subsequent conversion of this ketone to the desired primary amine can be achieved through a one-pot reductive amination. This is typically carried out using ammonium acetate (NH₄OAc) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in a solvent like methanol. The resulting free base is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, which often improves its solubility in polar solvents and enhances stability.

An alternative approach involves nucleophilic substitution followed by reduction. This method may start with the functionalization of a pyrene derivative, for instance, 1-pyrenemethylamine, which is reacted with a bifunctional reagent like 4-chlorobutanoyl chloride under basic conditions. This reaction forms an amide intermediate, 4-pyren-1-ylbutanamide. The amide is then reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This two-step process demonstrates a common strategy of functional group interconversion, where a carboxylic acid derivative (the acyl chloride) is used to form an amide, which is subsequently converted to an amine.

More advanced synthetic strategies for creating a diversity of pyrene-amine structures focus on the selective functionalization of the pyrene core. Given the different reactivities of the positions on the pyrene ring, with the 1, 3, 6, and 8 positions being more electron-rich and susceptible to electrophilic aromatic substitution, specialized methods are needed to access other positions. mdpi.com Recent advancements in C-H functionalization have provided powerful tools for this purpose. For example, iridium-catalyzed direct C-H borylation can selectively introduce boryl groups at the 2- and 7-positions of pyrene. mdpi.comresearchgate.net These borylated pyrene derivatives are versatile intermediates that can be converted into a wide range of functional groups, including alcohols, ethers, and halides, through subsequent cross-coupling reactions. researchgate.net This opens up pathways to synthesize pyrene-amine analogs with substitution patterns that are not accessible through classical electrophilic substitution reactions.

Functional group interconversions are central to the synthesis of these complex molecules. ub.edufiveable.mesolubilityofthings.com These transformations allow for the manipulation of reactive centers within the molecule to build the desired structure. Examples of relevant functional group interconversions in the context of pyrene-amine synthesis include the reduction of amides to amines, the conversion of ketones to amines via reductive amination, and the transformation of borylated intermediates into other functional groups. researchgate.netresearchgate.netlibretexts.org The choice of synthetic route and the specific functional group interconversions employed will depend on the desired substitution pattern and the availability of starting materials.

Table 1: Comparison of Synthetic Routes for 4-Pyren-1-ylbutan-1-amine

Route Key Steps Reagents Intermediate Key Functional Group Interconversion

| Route A | 1. Friedel-Crafts Acylation 2. Reductive Amination 3. Salt Formation | 1. Pyrene, Butyryl chloride, AlCl₃ 2. NH₄OAc, NaBH₃CN 3. HCl | 4-Pyren-1-ylbutan-2-one | Ketone to Amine | | Route B | 1. Amide Formation 2. Reduction 3. Salt Formation | 1. 1-Pyrenemethylamine, 4-Chlorobutanoyl chloride, K₂CO₃ 2. LiAlH₄ 3. HCl | 4-Pyren-1-ylbutanamide | Amide to Amine |

Analytical Techniques for Structural Elucidation of Synthetic Products

The structural elucidation of this compound and its analogs is crucial to confirm the identity, purity, and isomeric integrity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. intertek.comtaylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise molecular structure. nih.gov Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. intertek.com

¹H NMR: The ¹H NMR spectrum of a pyrene-amine derivative will show characteristic signals for the aromatic protons of the pyrene core, typically in the downfield region (around 7.5-8.5 ppm). nih.govresearchgate.net The protons of the butylamine side chain will appear in the upfield region, with their chemical shifts and splitting patterns providing information about their connectivity. For example, the protons on the carbon adjacent to the amine group will be deshielded compared to the other methylene (B1212753) groups in the chain. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. The aromatic carbons of the pyrene ring will have distinct chemical shifts, which can be used to confirm the substitution pattern. nih.gov The signals for the aliphatic carbons of the butylamine chain will also be present.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to obtain information about its structure through fragmentation patterns. intertek.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify components in a mixture, which is particularly useful for assessing the purity of the final product. cdc.govnih.govnih.gov

Chromatographic Techniques such as High-Performance Liquid Chromatography (HPLC) are widely used to purify the synthesized compounds and to determine their purity. cdc.gov HPLC can be coupled with various detectors, such as UV-Vis or fluorescence detectors, which are highly sensitive for polycyclic aromatic compounds like pyrene. cdc.govnih.gov

Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups in the molecule. For instance, the N-H stretching vibrations of the amine group and the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will give rise to characteristic absorption bands in the IR spectrum. researchgate.net

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound and its analogs, ensuring the correct structure and high purity of the final product.

Table 2: Key Analytical Data for Pyrene-Amine Structures

Technique Information Obtained Typical Observations
¹H NMR Proton environment and connectivity Aromatic protons (δ 7.5-8.5 ppm), Aliphatic protons of the side chain
¹³C NMR Carbon skeleton Distinct signals for aromatic and aliphatic carbons
Mass Spectrometry (MS) Molecular weight and fragmentation pattern Molecular ion peak corresponding to the compound's mass
High-Resolution MS (HRMS) Exact molecular formula Precise mass measurement
HPLC Purity and separation Single major peak for a pure compound
FTIR Presence of functional groups N-H stretches, C-H stretches (aromatic and aliphatic)

Advanced Spectroscopic Characterization and Photophysical Investigations of Pyrene Amine Conjugates

Electronic Excitation and Emission Processes in Pyrene-Amine Systems

The photophysical properties of pyrene-based molecules are governed by their distinct electronic structure. Upon absorption of light, these molecules are promoted to higher energy excited states, from which they can relax through various radiative and non-radiative pathways. The nature of these excited states and the subsequent emission processes are highly sensitive to the molecular structure and the surrounding environment.

Analysis of Singlet Excited States (e.g., S1, ¹Lₐ, ¹Lₑ)

The electronic absorption spectrum of pyrene (B120774) and its derivatives is characterized by several bands corresponding to transitions to different singlet excited states. Among the most important are the ¹Lₐ and ¹Lₑ states. nih.gov The relative energies and transition probabilities of these states are significantly influenced by substitution on the pyrene core. nih.gov

Monomer and Excimer Emission Characteristics

One of the most distinctive features of pyrene and its derivatives is their ability to exhibit both monomer and excimer fluorescence. The monomer emission originates from the decay of an excited singlet state of an isolated pyrene molecule and is characterized by a structured emission spectrum with distinct vibronic bands. nih.gov In contrast, the excimer emission is a broad, structureless band that is red-shifted with respect to the monomer emission. nih.govresearchgate.net This excimer emission arises from the formation of a transient, excited-state dimer between an excited pyrene molecule and a ground-state pyrene molecule. glenresearch.com

The formation of an excimer is a diffusion-controlled process and is therefore highly dependent on the concentration of the fluorophore and the viscosity of the medium. In the case of 4-Pyren-1-ylbutan-1-amine, the flexible butyl chain can allow for intramolecular excimer formation if the local concentration of pyrene moieties is sufficiently high, for instance, in aggregated states. Studies on a similar compound, 4-(1-pyrenyl)-butyl-α-D-mannopyranoside, which shares the pyrene-butyl structure, have demonstrated its ability to form excimers. scielo.br The monomer emission for pyrene derivatives typically appears around 400 nm, while the excimer emission is observed at approximately 470 nm. researchgate.netnih.gov

Below is a table summarizing typical emission characteristics for pyrene derivatives:

Emission TypeWavelength Range (nm)Spectral Features
Monomer~370 - 420Structured, vibronic bands
Excimer~450 - 550Broad, structureless

Time-Resolved Fluorescence Spectroscopy for Lifetime Determinations

Time-resolved fluorescence spectroscopy is a powerful technique for probing the dynamics of excited states. The fluorescence lifetime (τ) is a measure of the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to various factors, including the molecular structure, the solvent environment, and the presence of quenchers.

For pyrene and its derivatives, the fluorescence lifetime of the monomer is typically long, often in the range of tens to hundreds of nanoseconds in the absence of quenchers. nih.gov For instance, the fluorescence lifetime of 1-pyrene butyric acid, a closely related compound, has been reported to be around 185 ns in deoxygenated cellular environments, which decreases to 55 ns in the presence of oxygen. nih.gov A study on 4-(1-pyrenyl)-butyl-α-D-mannopyranoside reported excimer lifetimes that are independent of oxygen presence. scielo.br The long lifetime of pyrene-based fluorophores is a key advantage in many applications, as it allows for time-gated detection techniques that can reduce background interference.

The following table presents representative fluorescence lifetime data for pyrene derivatives:

CompoundConditionLifetime (ns)
1-Pyrene Butyric AcidIn living cells (N₂)185
1-Pyrene Butyric AcidIn living cells (Air)55
1-Pyrene Butyric AcidFixed cells (N₂)215

Solvent-Dependent Photophysical Behavior (Solvatochromism)

Solvatochromism refers to the change in the color of a substance, and hence its absorption and emission spectra, with a change in the polarity of the solvent. rsc.org This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For pyrene derivatives, particularly those with charge-transfer character, the emission spectrum can be highly sensitive to the solvent environment. rsc.org

In the case of 4-Pyren-1-ylbutan-1-amine, the presence of the amine group can lead to intramolecular charge transfer (ICT) upon excitation, where electron density is transferred from the amine to the pyrene ring. The resulting excited state is more polar than the ground state. In polar solvents, this polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the fluorescence emission. This positive solvatochromism is a hallmark of ICT states. The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales, such as the Lippert-Mataga, Kamlet-Taft, and Catalán scales, providing insights into the change in dipole moment upon excitation. rsc.org Studies on pyranine-derived photoacids have demonstrated a strong correlation between the excited-state acidity and the dipolarity of the excited state. rsc.org

Influence of Molecular Structure and Substituent Effects on Photophysical Outcomes

The photophysical properties of pyrene are highly tunable through chemical modification. nih.gov The introduction of substituents at different positions on the pyrene ring can significantly alter the absorption and emission wavelengths, fluorescence quantum yields, and lifetimes.

The butylamine (B146782) substituent in 4-Pyren-1-ylbutan-1-amine influences the photophysical properties in several ways. The alkyl chain itself can affect the solubility and aggregation behavior of the molecule. nih.gov The amine group, being an electron-donating group, can engage in photoinduced electron transfer (PET) with the excited pyrene moiety, which can lead to fluorescence quenching. However, in the hydrochloride form, the lone pair of electrons on the nitrogen is protonated, which is expected to inhibit the PET process and restore the fluorescence. The flexibility of the butyl chain also plays a crucial role in the potential for intramolecular excimer formation. Research on 1,3,6,8-tetrasubstituted pyrenes has shown that both the nature and the symmetry of the substituents have a profound impact on the fluorescence quantum yields and thermal stability. nih.gov

Spectroelectrochemical Analysis and Redox Properties

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of redox-active species. By applying a potential to a solution of the compound, it is possible to generate the oxidized or reduced forms of the molecule and simultaneously monitor the changes in its absorption or fluorescence spectrum.

Computational Chemistry and Theoretical Modeling of Pyrene Amine Structures

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. For pyrene (B120774) derivatives, DFT is instrumental in understanding how substituents alter the electronic landscape of the pyrene core.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For pyrene and its derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, have proven effective in predicting their structures with high fidelity. scirp.org The geometric parameters of the pyrene core are in good agreement with experimental data. scirp.org The introduction of a butylamine (B146782) hydrochloride substituent at the 1-position of the pyrene ring is expected to cause minor distortions in the planarity of the pyrene core due to steric interactions.

The electronic properties of pyrene derivatives are significantly influenced by the nature and position of the substituents. nih.gov The butylamine group, being an electron-donating group, is expected to increase the electron density on the pyrene ring system. This, in turn, affects properties such as ionization potential and electron affinity. Quantum chemical studies on various substituted pyrenes have shown that electron-donating groups, like the amino group, can effectively tune the electronic properties of the molecule. nih.govresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Pyrene Derivatives

Functional Basis Set Application
B3LYP 6-311++G(d,p) Electronic and structural properties of PAHs and their products. nih.gov
M06-2X def2-TZVP Broader applicability for main-group chemistry.
ωB97XD cc-pVTZ Includes long-range corrections, good for non-covalent interactions.

This table is generated based on commonly used methods in the literature for similar compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's excitability and stability. acs.org

For the parent pyrene molecule, the HOMO and LUMO are π-orbitals delocalized over the aromatic core. researchgate.net The introduction of an electron-donating group, such as the butylamine group in 4-Pyren-1-ylbutan-1-amine, is predicted to raise the energy of the HOMO more significantly than the LUMO, thereby reducing the HOMO-LUMO gap. nih.gov This reduction in the energy gap suggests that the molecule can be more easily excited, which has implications for its photophysical properties. DFT calculations on various pyrene derivatives have consistently shown that the HOMO and LUMO are primarily localized on the pyrene core. researchgate.net

Table 2: Predicted Effects of Butylamine Substituent on Pyrene Frontier Orbitals

Molecular Orbital Energy Level Change HOMO-LUMO Gap
HOMO Increase Decrease

This table illustrates the expected trends based on general principles of substituent effects on aromatic systems.

The electronic parameters derived from DFT calculations can be used to predict the chemical reactivity and stability of molecules. A smaller HOMO-LUMO gap generally implies higher reactivity. scirp.org The distribution of the frontier orbitals also provides clues about the reactive sites of the molecule. For pyrene derivatives, the HOMO is often the site for electrophilic attack, while the LUMO is the site for nucleophilic attack.

The stability of pyrene derivatives can also be assessed through their calculated heats of formation. scirp.org DFT studies on monochlorinated pyrenes have shown a clear correlation between the substitution position and the relative stability of the isomers. scirp.org For 4-Pyren-1-ylbutan-1-amine, the reactivity will be dictated by both the pyrene ring and the amine group. The pyrene core is susceptible to electrophilic substitution, and the amine group can act as a nucleophile. mdpi.com

Ab Initio Quantum Chemical Calculations for Excited States

While DFT is a workhorse for ground-state properties, ab initio methods, particularly multi-reference perturbation theory (MRPT), are often required for an accurate description of the excited states of pyrene and its derivatives. rsc.org The low-lying singlet excited states of pyrene derivatives, which originate from the ¹La and ¹Lb states of the parent pyrene, are critical in determining their absorption and fluorescence behavior. rsc.org

Calculating these excited states with quantitative accuracy is a significant challenge for quantum chemistry. rsc.orgresearchgate.net Studies on phenyl-substituted pyrenes using MRPT methods have shown that the energetic ordering of the ¹La and ¹Lb states can be inverted depending on the substitution pattern. rsc.org For 4-Pyren-1-ylbutan-1-amine, the butylamine substituent is expected to influence the energies of these excited states, which would manifest in its UV-visible absorption and fluorescence spectra. These theoretical calculations are invaluable for designing pyrene derivatives with specific photophysical properties. rsc.orgnasa.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. For 4-Pyren-1-ylbutan-1-amine, the butylamine chain introduces conformational flexibility. MD simulations can provide insights into the preferred conformations of this side chain relative to the rigid pyrene core in different environments, such as in solution. nih.govresearchgate.net

Studies on pyrene-labeled poly(acrylic acid) have used MD simulations to understand the conformational behavior of the polymer chain and the interactions of the pyrene moieties. lp.edu.ua These simulations revealed that at acidic pH, the pyrene groups can form stable π-π stacking structures. lp.edu.ua For 4-Pyren-1-ylbutan-1-amine, MD simulations could be used to investigate the possibility of intermolecular π-π stacking between the pyrene cores, as well as the dynamics of the butylamine chain. lp.edu.uanih.gov Understanding the conformational preferences is crucial as they can significantly impact the molecule's properties and its interactions with other molecules.

Computational Design of Pyrene Derivatives with Tuned Optical and Nonlinear Optical Responses

Computational methods are increasingly used not just for analysis but also for the rational design of new molecules with desired properties. nih.govresearchgate.net For pyrene derivatives, a significant area of interest is the tuning of their optical and nonlinear optical (NLO) responses. acs.orgmdpi.com

Quantum chemical studies have shown that the electronic properties of pyrene can be systematically tuned by introducing various electron-donating and electron-withdrawing groups. nih.govresearchgate.net This allows for the modulation of the HOMO-LUMO gap, which in turn affects the absorption and emission wavelengths. nih.gov For instance, creating push-pull systems by disubstituting the pyrene core with both donor and acceptor groups can lead to a significant reduction in the transition energy of the lowest optical electronic excitation. nih.gov

The NLO properties of pyrene derivatives can also be enhanced through strategic molecular design. acs.org By extending the π-conjugated system and creating donor-π-acceptor structures, the first and second hyperpolarizabilities can be significantly increased. acs.org While 4-Pyren-1-ylbutan-1-amine itself is a simple substituted pyrene, the principles learned from these computational design studies can be applied to create more complex derivatives based on this structure with enhanced optical and NLO properties for applications in optoelectronics. mdpi.comresearchgate.net

Molecular Recognition and Supramolecular Assembly in Pyrene Amine Systems

Non-Covalent Interactions Governing Molecular Recognition

The ability of 4-Pyren-1-ylbutan-1-amine;hydrochloride to engage in molecular recognition is predicated on a combination of powerful non-covalent interactions. These forces, acting in concert, determine the specificity and stability of the resulting supramolecular assemblies. The primary interactions at play include π-π stacking, hydrogen bonding, and charge-transfer complexation, which enable recognition of other molecules and self-recognition, as well as host-guest interactions with specific receptor molecules.

π-π Stacking Interactions

The dominant non-covalent force in pyrene-containing systems is the π-π stacking interaction, driven by the large, electron-rich, and planar surface of the pyrene (B120774) moiety. rsc.org Pyrene and its derivatives are well-known for their propensity to form dimers and higher-order aggregates through face-to-face stacking. cam.ac.uknih.gov This interaction minimizes unfavorable contacts with the surrounding solvent and maximizes attractive van der Waals forces between the aromatic rings. acs.org

Upon photoexcitation, these stacked pyrene units can form an excited-state dimer, or "excimer," which is characterized by a distinct, broad, and red-shifted fluorescence emission compared to the structured emission of the pyrene monomer. rsc.orgnih.gov The extent and geometry of the π-π overlap are critical; studies on pyrene-N-methylacetamide isomers have shown that the degree of overlap influences the stabilization energy and the formation rate of excimers. nih.gov The butylamine (B146782) chain in 4-Pyren-1-ylbutan-1-amine introduces flexibility and potential steric hindrance that can modulate the stacking geometry, influencing the photophysical properties of the resulting aggregates. researchgate.netmdpi.com

Hydrogen Bonding Networks

The presence of the aminium hydrochloride group introduces the capacity for strong, directional hydrogen bonding. spectroscopyonline.com In its protonated state (NH3+), the terminal amine group acts as a hydrogen bond donor, while the chloride anion (Cl-) serves as a hydrogen bond acceptor, leading to the formation of N-H···Cl interactions. nih.govreddit.com

Charge-Transfer Complexation Mechanisms

The pyrene ring is an excellent π-electron donor, capable of forming charge-transfer (CT) complexes with suitable electron-acceptor molecules. acs.org This interaction involves the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the pyrene donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov The formation of a CT complex is often accompanied by the appearance of a new, long-wavelength absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. youtube.comacs.org

The efficiency of charge transfer is dependent on the energy gap between the donor's HOMO and the acceptor's LUMO. nih.gov Pyrene has been shown to form CT complexes with a variety of acceptors, such as naphthalene (B1677914) diimide (NDI) derivatives and tetracyanoethylene (B109619) (TCNE). acs.orgacs.org The resulting donor-acceptor stacks can exhibit unique physicochemical properties and have applications in organic electronics and photosystems. acs.orgrsc.org

Host-Guest Interactions with Macrocyclic Receptors

The distinct components of 4-Pyren-1-ylbutan-1-amine allow it to participate in host-guest chemistry as a guest molecule. The hydrophobic pyrene moiety can be encapsulated within the cavities of various macrocyclic hosts, including cyclodextrins, calixarenes, and pillararenes. nih.govrsc.org The primary driving force for this encapsulation is typically the hydrophobic effect, supplemented by van der Waals and π-π interactions between the pyrene and aromatic panels within the host. acs.orgnih.gov

For instance, metal-organic cages constructed with large aromatic panels have demonstrated the ability to encapsulate pyrene and other polycyclic aromatic hydrocarbons. acs.org Similarly, ruthenium-based metalla-prisms have shown high association constants for binding pyrene within their cavities. researchgate.net The butylammonium (B8472290) portion of the molecule can also contribute to binding by interacting with polar portals of the host, such as the carbonyl groups of cucurbiturils or the ether oxygens of crown ethers. nih.gov

Table 1: Summary of Non-Covalent Interactions

Interaction Type Description Relevant Molecular Moiety
π-π Stacking Attraction between the electron clouds of adjacent aromatic pyrene rings, leading to stacked arrangements. Pyrene Core
Hydrogen Bonding Electrostatic attraction between the protonated amine (donor) and the chloride anion (acceptor). Butylammonium Hydrochloride
Charge-Transfer Interaction between the electron-rich pyrene (donor) and an external electron-acceptor molecule. Pyrene Core
Host-Guest Encapsulation of the pyrene unit within a macrocyclic host, driven by hydrophobic and other forces. Pyrene Core & Butylammonium Group

Self-Assembly Processes and Aggregate Formation

The culmination of the non-covalent forces described above is the spontaneous organization of individual this compound molecules into ordered supramolecular aggregates. rsc.org This self-assembly process is a dynamic equilibrium that can be influenced by several external factors, leading to the formation of diverse structures such as micelles, fibers, or nanoparticles. nih.govnih.govmdpi.com The aggregation behavior is central to the material's properties, as the collective arrangement of molecules often gives rise to new, emergent functions not present in the individual molecules. rsc.orgresearchgate.net

Factors Influencing Aggregation Behavior

The delicate balance between the various non-covalent interactions can be shifted by changing the environmental conditions. This allows for control over the aggregation process and the resulting morphology of the self-assembled structures.

Concentration: As the concentration of the molecule in a solution increases, the equilibrium shifts towards the aggregated state to promote intermolecular interactions like π-π stacking. nih.gov This is often observed spectroscopically by an increase in the intensity of the pyrene excimer emission relative to the monomer emission. rsc.org

Solvent Polarity: The solvent plays a critical role. In polar solvents such as water, the hydrophobic pyrene cores will aggregate to minimize their exposure to the solvent, a phenomenon known as the hydrophobic effect. researchgate.net The hydrophilic aminium hydrochloride groups remain exposed to the aqueous phase, promoting the formation of structures like micelles. The choice of solvent can significantly alter the morphology and stability of the aggregates. researchgate.net

Substituents: The butylamine hydrochloride chain is a crucial substituent that differentiates this molecule from unsubstituted pyrene. The presence of bulky or charged groups can introduce steric hindrance or electrostatic repulsion, which can disrupt the ideal cofacial π-π stacking arrangement of the pyrene cores. mdpi.comnih.gov This can lead to different packing motifs and, consequently, different photophysical properties. nih.gov

Temperature: Temperature affects the kinetic energy of the molecules and the strength of non-covalent interactions. Generally, increasing the temperature can provide enough energy to overcome the forces holding the aggregates together, leading to dis-assembly. Conversely, cooling can favor the formation of more ordered structures.

Table 2: Influence of External Factors on Aggregation

Factor Effect on Aggregation Primary Interaction Affected
Increasing Concentration Promotes aggregation π-π Stacking
High Solvent Polarity Promotes aggregation via hydrophobic effect Hydrophobic Interactions / π-π Stacking
Substituent Chain Modulates packing geometry and stability π-π Stacking & Electrostatic Interactions
Increasing Temperature Typically disfavors aggregation All Non-Covalent Interactions

Formation of Supramolecular Polymeric Structures and Gels

The formation of supramolecular gels from low-molecular-weight organic compounds is a subject of significant research interest due to their potential applications in fields like optoelectronics and sensor technology. These gels are typically formed through the self-assembly of molecules via non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions.

In the context of pyrene-containing molecules, the pyrene moiety is a key component due to its large, planar, and aromatic nature, which promotes strong π–π stacking interactions. These interactions are a primary driving force for the self-assembly of molecules into one-dimensional fibrous structures. When these fibers become sufficiently long and entangled, they can immobilize the solvent, leading to the formation of a gel.

For instance, studies on various pyrene derivatives have shown that co-assembly with other molecules can lead to the formation of stable gels. The morphology of these gels, whether composed of spherical nanoparticles or three-dimensional nanofiber networks, can be controlled by adjusting the molar ratios of the constituent components. The formation of pyrene excimers—an excited-state dimer that forms between two pyrene molecules—is often a characteristic feature of these assemblies and can be observed through fluorescence spectroscopy. This excimer formation is a strong indicator of the close proximity and interaction of pyrene units within the self-assembled structure. The process is often thermally reversible, with the gel transitioning to a solution upon heating and reforming upon cooling.

While these principles are well-established for a variety of pyrene derivatives, specific studies detailing the gelation conditions, critical gelation concentration, and morphological characteristics of gels formed from this compound are not available in the reviewed scientific literature.

Helical Structures and Chiroptical Properties

Chirality, or "handedness," at the molecular level can be transferred and amplified to the supramolecular level, resulting in the formation of helical, or screw-like, structures. These helical assemblies often exhibit unique chiroptical properties, meaning they interact differently with left- and right-circularly polarized light. These properties are measured using techniques such as circular dichroism (CD) and circularly polarized luminescence (CPL).

The development of helical structures from pyrene-based systems typically requires the introduction of a chiral center into the molecule. For example, attaching a chiral amino acid or another chiral moiety to the pyrene core can induce a preferred helical twisting direction during self-assembly. The resulting supramolecular helices can then display distinct CD signals, and if the pyrene unit is fluorescent, they may also exhibit CPL.

The chiroptical properties of these systems can sometimes be switched or modulated by external stimuli such as pH, temperature, or the addition of certain chemicals. This responsiveness makes them attractive for the development of advanced materials for chiral sensing and optical devices.

Research has demonstrated the formation of helical ribbons and other chiral structures from various pyrene-containing oligomers and polymers. However, since 4-Pyren-1-ylbutan-1-amine is an achiral molecule, it would not be expected to form inherently chiral structures on its own. The induction of helicity would require its interaction with a chiral co-former or solvent, or the application of an external chiral force. There is currently no specific research available that describes the formation of helical structures or the chiroptical properties of assemblies involving this compound.

Applications in Advanced Materials Science and Organic Electronics

Optoelectronic Materials Development

The strong fluorescence and charge-carrier mobility inherent to the pyrene (B120774) core are central to its application in optoelectronic devices. The functionalization with a butylamine (B146782) hydrochloride side chain can further modulate these properties, influencing solubility, molecular packing, and interfacial characteristics, which are critical for device performance.

Pyrene derivatives are extensively utilized in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) due to their high photoluminescence quantum yields and excellent charge-transporting capabilities. While direct research featuring 4-Pyren-1-ylbutan-1-amine hydrochloride in these applications is not widely published, the roles of similar pyrene-based molecules provide strong indicators of its potential.

In OLEDs, pyrene-based materials can function as blue emitters or as hole-transporting materials. The butylamine group in 4-Pyren-1-ylbutan-1-amine hydrochloride could enhance hole injection and transport, a crucial factor for efficient OLED operation. The hydrochloride salt form may also influence the material's deposition and interaction with other layers in the device stack. Pyrene derivatives have been shown to be effective in achieving deep-blue emission in OLEDs, a key challenge in the field.

For OFETs, the ordered π-stacking of the pyrene units is essential for high charge carrier mobility. The alkylamine chain of 4-Pyren-1-ylbutan-1-amine hydrochloride can influence the self-assembly and molecular packing of the material in thin films, which directly impacts the transistor's performance. While some complex pyrene derivatives have achieved high mobilities, the specific impact of a butylamine hydrochloride substituent would require further investigation.

Table 1: Performance of a Representative Pyrene-Based OLED

Device Structure Emitter EQE (%) Luminance (cd/m²) CIE Coordinates
ITO/PEDOT:PSS/Host:Emitter/TPBi/LiF/Al Compound B* 4.3 290 (0.148, 0.130)

*Compound B is 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene. Data from.

Furthermore, pyrene-imidazole derivatives have been shown to act as aggregation modifiers in ternary organic solar cells, leading to enhanced power conversion efficiency and stability. This suggests that the amine functionality in 4-Pyren-1-ylbutan-1-amine hydrochloride could play a similar role in controlling the nanoscale morphology of the bulk heterojunction, which is critical for efficient exciton dissociation and charge transport.

Table 2: Performance Enhancement in a Ternary Organic Solar Cell with a Pyrene-Imidazole Additive

Device Configuration PCE (%) Jsc (mA/cm²) Voc (V) FF
PTB7-Th:PC71BM (Binary) 8.94 17.46 0.75 0.68
PTB7-Th:10% PyPI:PC71BM (Ternary) 10.36 19.26 0.76 0.71

Data from.

Sensing Technologies based on Material Integration

The inherent fluorescence of the pyrene moiety makes 4-Pyren-1-ylbutan-1-amine hydrochloride a candidate for the development of chemical sensors. The fluorescence of pyrene is highly sensitive to its local environment, a property that can be exploited for detecting various analytes. For instance, pyrene-functionalized nanoparticles have been used as chemosensors for the detection of nitroaromatic compounds through fluorescence quenching.

The amine group in 4-Pyren-1-ylbutan-1-amine hydrochloride can act as a binding site for specific analytes, potentially enhancing the selectivity of the sensor. The protonated amine in the hydrochloride form could be particularly sensitive to changes in pH or the presence of basic compounds. Pyrene-based sensors have been investigated for their ability to detect small gaseous molecules, with selectivity being tunable by modifying the pyrene core.

Development of Conjugated Materials and Nanostructures

4-Pyren-1-ylbutan-1-amine hydrochloride can serve as a monomer or a functional building block for the synthesis of more complex conjugated materials and nanostructures. The amine group provides a reactive site for polymerization or for grafting onto other material surfaces.

Conjugated polymers incorporating pyrene units are of interest for their combined electronic and optical properties. These materials can be designed to have tunable bandgaps and high charge carrier mobilities, making them suitable for a range of electronic applications. The butylamine linker can provide flexibility and improve the processability of the resulting polymers.

Furthermore, the pyrene unit is known to interact strongly with the surface of carbon nanotubes through π-π stacking. This property can be utilized to functionalize carbon nanotubes with 4-Pyren-1-ylbutan-1-amine hydrochloride, thereby improving their dispersibility and enabling the integration of their unique properties into hybrid materials.

Bio-materials and Hybrid Systems

The fluorescent properties of the pyrene group are also valuable in the field of biomaterials and hybrid systems. Pyrene derivatives are often used as fluorescent probes to study biological systems. The amine functionality of 4-Pyren-1-ylbutan-1-amine hydrochloride can be used to conjugate the molecule to biomolecules such as proteins or DNA, allowing for their visualization and tracking.

In the context of hybrid systems, pyrene-functionalized molecules can be incorporated into materials like hydrogels or scaffolds for tissue engineering. These fluorescently tagged biomaterials can be monitored in vitro and in vivo to study their degradation, integration with host tissue, and role in regenerative processes. The hydrochloride salt form of the compound may enhance its solubility in aqueous biological environments.

Applications in Chemical Biology and Advanced Fluorescent Probes

Design Principles for Pyrene-Amine Based Fluorescent Probes

The design of fluorescent probes utilizing the "4-Pyren-1-ylbutan-1-amine;hydrochloride" scaffold hinges on modulating the fluorescence output of the pyrene (B120774) fluorophore in response to a specific analyte or environmental change. rsc.orgresearchgate.net This is typically achieved by coupling the pyrene core to a receptor unit that selectively interacts with the target. The interaction then triggers a change in one of several photophysical mechanisms, leading to a detectable change in the fluorescence signal.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a primary mechanism employed in the design of fluorescent sensors based on the pyrene-amine structure. nih.govrsc.org In a typical PET sensor, the probe consists of three components: the pyrene fluorophore, a spacer (in this case, the butyl chain), and a receptor (the amine group). almacgroup.com In the "off" state, the lone pair of electrons on the nitrogen atom of the amine can be transferred to the photoexcited pyrene fluorophore, a process that quenches the fluorescence. nih.govalmacgroup.com

Upon binding of an analyte, such as a proton (H+) or a metal ion, to the amine receptor, the energy level of the amine's frontier orbitals is lowered. almacgroup.com This energetic change makes the electron transfer to the excited pyrene thermodynamically unfavorable, thus inhibiting the PET process. researchgate.netacs.org As a result, the fluorescence of the pyrene is "turned on," leading to a significant increase in emission intensity. almacgroup.com The efficiency of this process is governed by the Gibbs free energy of the electron transfer, which is influenced by the oxidation potential of the amine receptor and the redox properties of the excited pyrene fluorophore. almacgroup.com

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is another powerful mechanism for designing fluorescent probes. rsc.orgnih.gov While less directly applicable to the simple structure of "this compound" itself, this compound can be a crucial component in more complex ESIPT-based probes. The fundamental principle of ESIPT involves the transfer of a proton within the same molecule upon photoexcitation. acs.orgnih.gov This process leads to the formation of a transient tautomer with different electronic properties and, consequently, a distinct fluorescence emission at a longer wavelength, resulting in a large Stokes shift. acs.orgnih.gov

In a potential design, the amine group of "this compound" could be modified to be part of a larger system containing both a hydrogen bond donor and acceptor. The interaction of an analyte with this system could then facilitate or inhibit the ESIPT process, leading to a ratiometric change in the fluorescence signal. The ability to tune the acidity of the phenolic proton or the basicity of the proton acceptor through analyte binding is key to modulating the ESIPT process. nih.gov

Intramolecular Charge Transfer (ICT) and Fluorescence Resonance Energy Transfer (FRET) Applications

Intramolecular Charge Transfer (ICT) is a phenomenon observed in molecules that contain both an electron-donating and an electron-withdrawing group connected by a π-conjugated system. nih.govresearchgate.net Upon excitation, an electron is transferred from the donor to the acceptor, resulting in a highly polar excited state. nih.gov The emission from this ICT state is often sensitive to the polarity of the surrounding environment. nih.govrsc.org "this compound" can serve as a platform for ICT probes by modifying the amine group to act as an electron donor and attaching an electron-accepting moiety to the pyrene core. The binding of an analyte can alter the electron-donating or -withdrawing strength of these groups, thereby modulating the ICT process and the resulting fluorescence. epa.govnih.gov

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process involving the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor chromophore. bu.edulibretexts.org The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring nanoscale distances. bu.edunih.gov "this compound" can be used as a donor in FRET pairs due to pyrene's favorable spectral properties. nih.govnih.gov By attaching this compound to one biomolecule and an acceptor to another, their interaction and any associated conformational changes can be monitored by observing changes in FRET efficiency. mdpi.com

Sensing of Biological Analytes and Metal Ions

The principles described above have been successfully applied to create fluorescent probes for a wide range of biological analytes and metal ions. rsc.orgrsc.org Pyrene-based probes are particularly advantageous due to their high sensitivity and the ability to function in aqueous and biological media. rsc.org

Detection of Specific Ions

Fluorescent probes derived from pyrene-amine structures have demonstrated high selectivity and sensitivity for various metal ions. For instance, pyrene-based chemosensors have been developed for the detection of Cu²⁺, Fe²⁺, Ag⁺, and Pb²⁺. rsc.orgnih.govmdpi.commdpi.com The sensing mechanism often relies on the chelation of the metal ion by a receptor unit linked to the pyrene. This binding event can modulate the fluorescence through mechanisms like PET, leading to either a "turn-on" or "turn-off" response. nih.govmdpi.com The selectivity of the probe is determined by the specific design of the chelating receptor. journalcra.com

Examples of Pyrene-Based Probes for Ion Detection
Target IonFluorescence ResponseSensing MechanismDetection Limit
Cu²⁺Turn-onChelation-enhanced fluorescence (CHEF) and excimer formation4.8 nM
Fe²⁺Turn-offChelation and fluorescence quenching0.51 μM
Ag⁺Ratiometric (excimer formation)Ion-induced aggregationNot specified
Sb(III)Enhanced emissionExcimer formation0.0535 mg/L

This table presents illustrative data from various pyrene-based probes and does not represent the specific performance of "this compound" without further modification and testing. rsc.orgmdpi.comresearchgate.netnih.gov

Monitoring of pH Changes in Biological Systems

The amine group in "this compound" makes it inherently pH-sensitive. In acidic environments, the amine group is protonated, which, as explained in the PET section, can lead to a "turn-on" fluorescence response. rsc.org This property can be harnessed to create probes for monitoring pH changes in biological systems, such as within cells or specific organelles. researchgate.net Pyrene-based pH probes have been developed that exhibit significant changes in their fluorescence properties over specific pH ranges. rsc.orgrsc.org Some designs even allow for ratiometric pH sensing by monitoring the ratio of monomer to excimer emission of the pyrene moiety, which can be influenced by pH-dependent aggregation. researchgate.net

Characteristics of Pyrene-Based pH Probes
Probe Design FeaturepH Response MechanismOperational pH RangeObserved Change
Tertiary amine conjugationProtonation disrupts excimer bonds~6.5 and lowerFluorescence 'OFF' response
Pyridine (B92270) unitProtonation of pyridine nitrogenBelow 2.0Fluorescence redshift
Morpholinoethyl-carboxamideProtonation and monomer/excimer conversionpKa1 of 1.88 and pKa2 of 5.81Fluorescence quenching

This table illustrates the principles of pyrene-based pH sensing using various derivatives and does not represent the specific performance of unmodified "this compound". researchgate.netrsc.orgrsc.org

Bioconjugation Strategies Utilizing Amine Functionality

The primary amine group of this compound is a key functional group for its use in bioconjugation. This nucleophilic group can readily react with various electrophilic functional groups present on biomolecules or introduced through chemical modification, leading to the formation of stable covalent bonds.

Covalent Attachment to Biomolecules (e.g., proteins, nucleic acids, carbohydrates)

The covalent labeling of biomolecules with this compound allows researchers to introduce a fluorescent reporter group at specific sites. This enables the study of the structure, function, and dynamics of these biomolecules using fluorescence-based techniques.

Proteins: The primary amine of 4-Pyren-1-ylbutan-1-amine can be coupled to the side chains of amino acids containing carboxylic acids (aspartic acid, glutamic acid) or to the C-terminus of the protein using carbodiimide (B86325) chemistry (e.g., with EDC). Furthermore, it can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, which are commonly used to modify lysine (B10760008) residues. This attachment allows for the investigation of protein folding, conformational changes, and protein-protein interactions.

Nucleic Acids: While direct labeling of natural nucleic acids can be challenging, modified nucleic acids containing reactive groups can be conjugated with 4-Pyren-1-ylbutan-1-amine. For instance, oligonucleotides synthesized with a 5'- or 3'-amino linker can be readily coupled to the pyrene derivative. This strategy is employed to create fluorescent probes for DNA and RNA detection, to study nucleic acid hybridization, and to investigate the structure of nucleic acids. nih.gov Pyrene-functionalized oligonucleotides have been developed as tools for fundamental research and diagnostics. nih.gov

Carbohydrates: Carbohydrates can be fluorescently labeled with probes like 4-Pyren-1-ylbutan-1-amine through reductive amination of their reducing ends. nih.gov This process involves the formation of a Schiff base between the amine of the pyrene derivative and the aldehyde or ketone group of the carbohydrate, which is then reduced to a stable secondary amine. This labeling is instrumental in studying carbohydrate structure, their interactions with other biomolecules, and their roles in cellular processes.

A summary of common bioconjugation strategies is presented in the table below.

BiomoleculeReactive Site on BiomoleculeCoupling Chemistry
ProteinsCarboxylic acids (Asp, Glu, C-terminus)Carbodiimide (e.g., EDC)
Amine groups (Lysine)Activated esters (e.g., NHS esters)
Nucleic Acids5' or 3' amino linkersActivated esters, Isothiocyanates
CarbohydratesReducing end (aldehyde/ketone)Reductive amination

Applications in RNA Folding Studies

The sensitivity of pyrene's fluorescence to its environment makes it an excellent probe for monitoring the complex folding pathways of RNA molecules. When 4-Pyren-1-ylbutan-1-amine is covalently attached to a specific site within an RNA molecule, changes in the fluorescence intensity and emission wavelength can provide insights into the local structural rearrangements occurring during the folding process. nih.gov

For instance, the folding of a large RNA, such as a ribozyme, into its compact, functional tertiary structure often involves the sequestration of the pyrene moiety into a more hydrophobic environment within the RNA core. This change in polarity leads to a detectable shift in the pyrene fluorescence spectrum. Furthermore, if two pyrene-labeled nucleotides are brought into close proximity (within ~3-4 Å) upon RNA folding, they can form an "excimer," which has a characteristic red-shifted and broad emission spectrum compared to the monomer emission. This phenomenon provides a direct measure of the proximity of the labeled sites and is a powerful tool for studying the three-dimensional architecture of folded RNA. nih.gov

Feature of RNA FoldingCorresponding Change in Pyrene Fluorescence
Local conformational change leading to a more hydrophobic environmentIncrease in fluorescence intensity and fine structure
Two labeled sites coming into close proximityFormation of an excimer with red-shifted emission

Advanced Fluorescence Microscopy Techniques

The photophysical properties of pyrene-based probes, including those derived from this compound, are well-suited for various advanced fluorescence microscopy techniques. These methods offer the ability to visualize biological structures and processes with unprecedented resolution, often overcoming the diffraction limit of light.

While specific applications of this compound in super-resolution microscopy are not extensively documented in readily available literature, the characteristics of the pyrene fluorophore make it a candidate for such techniques. For instance, in techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), the ability to photoswitch or photoblink fluorescent probes is crucial. Pyrene and its derivatives can exhibit complex photophysics that might be exploited for these purposes.

Furthermore, the sensitivity of pyrene's fluorescence lifetime to the local environment can be utilized in Fluorescence Lifetime Imaging Microscopy (FLIM). By measuring the fluorescence lifetime of the pyrene-labeled biomolecule at each pixel of an image, FLIM can provide information about the molecular environment, such as ion concentration, pH, and binding to other molecules, independent of the probe concentration.

The potential for pyrene derivatives to be used in super-resolution microscopy is an active area of research, with the goal of developing new probes with optimized photophysical properties for high-resolution imaging of cellular structures and dynamics. mdpi.com

Future Research Directions and Emerging Paradigms for 4 Pyren 1 Ylbutan 1 Amine;hydrochloride

Development of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The broader application of 4-Pyren-1-ylbutan-1-amine;hydrochloride is contingent on the availability of scalable, efficient, and sustainable synthetic routes. While classical methods such as the multi-step conversion of 1-pyrenebutyric acid have been established, future research is increasingly focused on greener and more atom-economical pathways.

A comparative analysis of potential synthetic strategies highlights the shift from stoichiometric reagents to catalytic and greener alternatives.

Synthesis StrategyStarting MaterialKey Reagents/CatalystsAdvantagesChallenges for Scalability
Amide Reduction 1-Pyrenebutyric acidSOCl₂, NH₄OH, BH₃·SMe₂Established, reliableUse of hazardous reagents (thionyl chloride), stoichiometric reductants
Reductive Amination 4-(1-Pyrenyl)butanalNH₃/NH₄⁺, Reducing agent (e.g., H₂, NaBH₃CN)High atom economy, direct conversionRequires precursor aldehyde synthesis, catalyst cost/separation
Catalytic Hydrogenation 1-PyrenebutyronitrileH₂, Metal catalyst (e.g., Pd/C, Raney Ni)High yield, clean reactionHigh-pressure equipment, catalyst cost and poisoning
Gabriel Synthesis 1-(4-Bromobutyl)pyrenePotassium phthalimide (B116566), Hydrazine (B178648)Avoids over-alkylation, clean productMulti-step, stoichiometric reagents

Future efforts will likely focus on optimizing catalytic systems, potentially through nanoparticle or single-atom catalysts, to achieve higher turnover numbers and selectivity, thereby making the synthesis of this compound and its analogues more cost-effective and sustainable for large-scale applications.

Rational Design of Next-Generation Pyrene-Amine Derivatives with Tailored Photophysical Properties

The rational design of new pyrene-amine derivatives is a vibrant area of research, aimed at fine-tuning their photophysical properties for specific applications. Computational studies, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are becoming indispensable tools for predicting how structural modifications will influence absorption/emission wavelengths, fluorescence quantum yields, and Stokes shifts. nih.govnih.gov

Key design strategies include:

Substitution Position: The electronic properties of pyrene (B120774) are highly anisotropic. Theoretical and experimental studies have shown that substitution at the 2- and 7-positions has a minimal effect on the S₂ ← S₀ transition, preserving the "pyrene-like" spectrum, while strongly influencing the S₁ ← S₀ transition. nih.gov In contrast, substitution at the 1-position (as in the parent compound) affects both transitions. nih.gov This knowledge allows for the selective tuning of specific electronic transitions.

Electron-Donating and -Withdrawing Groups: Introducing electron-donating groups (e.g., -OH, -NH₂) or electron-withdrawing groups (e.g., -CN, -CHO) at different positions on the pyrene core can dramatically alter the molecule's electronic structure. nih.gov Creating "push-pull" systems, where a donor and an acceptor are placed at opposite ends of the conjugated system, can induce intramolecular charge transfer (ICT), leading to large Stokes shifts, pronounced solvatochromism, and emission in the longer-wavelength visible region. researchgate.netresearchgate.net

Steric Hindrance: Attaching bulky groups to the pyrene core can inhibit π-π stacking in the solid state or in aggregates. This strategy is crucial for developing highly efficient solid-state emitters, as it prevents aggregation-caused quenching (ACQ) and can lead to materials with high fluorescence quantum yields in thin films for applications like Organic Light-Emitting Diodes (OLEDs). nih.gov

The following table summarizes the general effects of different substituents on the photophysical properties of the pyrene core.

Modification StrategySubstituent/PositionEffect on Photophysical PropertiesPotential Application
Push-Pull System Donor (-NR₂) and Acceptor (-CN) at 1,6- or 1,8-positionsLarge Stokes shift, strong solvatochromism, red-shifted emissionPolarity sensors, bioimaging probes
Alkyl Substitution Alkyl groups at 1,3,6,8-positionsEnhanced fluorescence quantum yield via σ–π conjugationBright fluorescent labels
Steric Encumbrance Bulky groups (e.g., tert-butyl, phenyl) at multiple positionsReduced π-stacking, prevention of excimer formationSolid-state lighting (OLEDs)
Extended Conjugation Ethynyl or phenyl groups at 2,7-positionsRed-shifted absorption/emission, increased molar absorptivityOptoelectronic materials

By combining these strategies, next-generation pyrene-amine derivatives can be rationally designed with precisely tailored properties, such as enhanced brightness, larger Stokes shifts to minimize self-absorption, and specific responses to environmental polarity. rsc.orgnih.gov

Exploration of Advanced Supramolecular Architectures and Their Functionalization

The planar, aromatic structure of the pyrene moiety predisposes it to form ordered assemblies through non-covalent interactions, primarily π-π stacking. The butylamine (B146782) tail of this compound adds the potential for hydrogen bonding and electrostatic interactions, making it an excellent building block for advanced supramolecular architectures.

Future research will focus on the hierarchical self-assembly of pyrene-amine derivatives into complex, functional nanostructures. nih.gov This involves designing molecules that first assemble into primary structures (e.g., dimers or small aggregates) which then organize into higher-order architectures like nanofibers, nanorods, vesicles, or gels. researchgate.netacs.org The morphology of these structures can often be controlled by the substitution pattern on the pyrene core or by external stimuli like solvent composition or temperature. rsc.orgnih.gov

Vesicles and Micelles: Amphiphilic pyrene derivatives, including those conjugated to hydrophilic polymers or biomolecules like DNA, can self-assemble in aqueous media to form micelles and vesicles. rsc.orgnih.gov These structures can encapsulate therapeutic agents, making them promising candidates for drug delivery systems where the pyrene unit can also serve as a fluorescent reporter for tracking.

Gels and Mesophases: Low-molecular-weight gelators based on pyrene can form extensive networks through a combination of π-stacking and hydrogen bonding, trapping solvent to form supramolecular gels. acs.org These materials are responsive to external stimuli and have potential applications in sensing and soft robotics. Similarly, pyrene-containing liquid crystals can self-assemble into ordered columnar phases, which are of interest for organic electronics due to their potential for anisotropic charge transport. researchgate.net

Functionalization of Assemblies: A key emerging paradigm is the post-assembly functionalization of these supramolecular structures. For example, self-assembled nanorods can be coated with a silica (B1680970) layer, allowing for the covalent attachment of other functional molecules to their surface. researchgate.net Pyrene-DNA conjugates that form nanospheres can be used as scaffolds to organize other chromophores, creating artificial light-harvesting complexes. rsc.orgacs.org

Supramolecular ArchitectureDriving Force(s)Key Molecular FeatureEmerging Application
Nanorods/Nanofibers π-π stacking, H-bondingPlanar pyrene core, H-bond donors/acceptorsTemplate-free nanomaterials, conductive wires
Vesicles/Micelles Hydrophobic interactions, π-π stackingAmphiphilicity (e.g., pyrene-DNA, pyrene-polymer conjugates)Drug delivery, nanoreactors, bioimaging
Supramolecular Gels π-π stacking, H-bonding, van der Waals forcesLow-molecular-weight gelator designStimuli-responsive materials, sensors
Metallosupramolecular Cages Metal-ligand coordination, π-π stackingPyrene-diamine ligandsHost-guest chemistry, catalysis

The precise control over hierarchical self-assembly will enable the creation of increasingly complex and functional "bottom-up" materials with applications ranging from nanotechnology to regenerative medicine.

Integration into Multi-component Systems for Synergistic Applications

The integration of this compound and its derivatives into multi-component systems is a rapidly growing field. In these systems, the pyrene unit does not act in isolation but interacts with other components to produce synergistic effects or novel functionalities.

A prominent example is in Förster Resonance Energy Transfer (FRET) systems. Due to its high fluorescence quantum yield and long lifetime, pyrene is an excellent energy donor. When paired with a suitable acceptor (e.g., perylene, porphyrins, or ruthenium complexes), efficient energy transfer can occur. rsc.orgnih.govnih.gov This synergy is exploited in:

Light-Harvesting Systems: Dendrimers or polymers decorated with multiple pyrene donors and a central acceptor can efficiently funnel absorbed light energy to a reaction center, mimicking natural photosynthesis. nih.govuky.edu

Ratiometric Sensors: In a FRET-based sensor, the binding of an analyte can alter the distance or orientation between the pyrene donor and an acceptor, leading to a change in the ratio of their emission intensities. This provides a robust and quantitative sensing mechanism.

Nucleic Acid Assays: By labeling two different DNA probes with pyrene (donor) and an acceptor, hybridization to a target sequence brings them into proximity, activating FRET and signaling the presence of the target. nih.gov

Beyond FRET, pyrene-amine derivatives are being integrated into various hybrid materials:

Functionalized Nanoparticles: Covalently attaching or non-covalently adsorbing pyrene derivatives onto the surface of nanoparticles (e.g., silica, alumina, or quantum dots) creates hybrid materials where the nanoparticle serves as a scaffold. acs.orgnih.gov The high local concentration of pyrene on the surface can be tuned to favor either monomer or excimer emission, creating dual-fluorescence sensors. researchgate.net

Polymer Composites: Pyrene-functionalized polymers can act as compatibilizers or stabilizers for other materials. For example, the pyrene moiety can strongly adsorb onto the surface of graphene or carbon nanotubes via π-π stacking, while the polymer chain provides steric stabilization, allowing these nanomaterials to be dispersed in various solvents or polymer matrices for reinforced composites. researchgate.net

Metal-Organic Frameworks (MOFs): Using pyrene-based molecules as the organic linkers in MOFs results in porous, crystalline materials with inherent fluorescence. nih.govmaterialscloud.org The synergy between the porous structure and the photophysical properties of the pyrene units leads to highly sensitive chemical sensors, where guest molecules entering the pores can quench or alter the fluorescence. materialscloud.org

Multi-component SystemRole of Pyrene-AmineSynergistic Application
Pyrene-Porphyrin Dendrimer FRET DonorArtificial light-harvesting
Pyrene-Functionalized Polymer Photo/pH-responsive unitStimuli-responsive drug delivery
Pyrene on Alumina Nanoparticles Fluorescent ReporterTunable solid-state surface sensors
Pyrene-based MOF Fluorescent Organic LinkerSelective sensing of small molecules
Pyrene-Polymer Stabilizer Graphene DispersantHigh-performance polymer nanocomposites

Predictive Modeling and Machine Learning Approaches for Material Design and Probe Development

The traditional, Edisonian approach to discovering new materials—synthesizing and testing large numbers of candidates—is time-consuming and inefficient. The future of material and probe design lies in the synergy between computational modeling and experimental work, with predictive modeling and machine learning (ML) at the forefront.

Quantum Chemical Calculations: DFT and TD-DFT methods are already crucial for providing a molecular-level understanding of the structural and electronic properties of pyrene derivatives. nih.govnih.gov These in silico experiments can accurately predict photophysical properties like absorption and emission spectra, helping to rationalize experimental observations and guide the design of new molecules with desired characteristics. nih.govscirp.org For example, calculations can screen a series of potential "push-pull" derivatives to identify the most promising candidates for achieving a large Stokes shift before any synthetic work is undertaken. nih.gov

Machine Learning and Artificial Intelligence: More recently, ML and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery process. rsc.org By training algorithms on large datasets of known fluorescent molecules and their properties, ML models can learn the complex structure-property relationships. researchgate.netacs.org

Property Prediction: ML models can predict key photophysical parameters, such as emission wavelength and quantum yield, directly from a molecule's structure with high accuracy, complementing or even replacing expensive quantum mechanical calculations for high-throughput virtual screening. acs.org

De Novo Design: Generative models, such as generative adversarial networks (GANs), can be used for the de novo design of fluorescent molecules. nih.gov These models can generate novel chemical structures that are predicted to have specific, desirable properties (e.g., a certain emission color and high quantum yield), vastly expanding the chemical space that can be explored.

Predicting Biological Interactions: AI models are also being developed to predict the subcellular localization of fluorescent probes based on their chemical structure. nih.gov This can guide the design of pyrene-amine derivatives that specifically target organelles like the mitochondria or nucleus, which is crucial for advanced bioimaging applications.

The integration of these predictive and generative models into the research workflow represents a new paradigm that promises to significantly shorten the development cycle for the next generation of high-performance materials and probes based on the this compound scaffold.

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